1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-amine
Overview
Description
“1-(3-Methoxy-4-nitrophenyl)piperazine” is a chemical compound with the empirical formula C11H15N3O3 and a molecular weight of 237.26 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
Molecular Structure Analysis
The SMILES string for “1-(3-Methoxy-4-nitrophenyl)piperazine” isCOC(C=C(N1CCNCC1)C=C2)=C2N+=O
. This provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
“1-(3-Methoxy-4-nitrophenyl)piperazine” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthetic Applications
Novel Synthetic Routes : Research on aromatic nitro-group displacement reactions demonstrates novel synthetic pathways to substituted phenylacridones, suggesting that similar methodologies could be applied to synthesize derivatives of "1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-amine" for potential pharmacological use (Gorvin & Whalley, 1979).
Photoreagents for Protein Crosslinking : The use of 4-nitrophenyl ethers as photoreagents for protein crosslinking and affinity labeling indicates the potential for nitrophenyl derivatives in biochemical research, including the study of protein-protein interactions (Jelenc, Cantor, & Simon, 1978).
Pharmacological Research
Antiarrhythmic Properties : Studies on isoquinoline derivatives containing nitrophenyl groups and their antiarrhythmic properties suggest a potential pharmacological application for structurally similar compounds, hinting at the therapeutic value of nitrophenyl derivatives (Markaryan et al., 2000).
Anticancer Activity : Research into the synthesis and anticancer activity of various Mannich bases derived from triazoles, including those with methoxy-nitrophenyl components, highlights the potential of such compounds in cancer research (Holla, Veerendra, Shivananda, & Poojary, 2003).
Materials Science
- Dye Synthesis and Characterization : The synthesis and characterization of monoazo dyes incorporating nitrophenyl components illustrate applications in materials science, particularly in the development of novel dyes and pigments (Yang, You, Zhong, & Zhang, 2007).
Chemical Reactivity and Mechanism Studies
- Reactivity of Thionocarbonates with Alicyclic Amines : Investigations into the kinetics and mechanisms of reactions involving nitrophenyl thionocarbonates provide fundamental insights into chemical reactivity, potentially informing the synthesis of novel compounds (Castro et al., 2001).
Safety And Hazards
properties
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2)9-16(7-6-13(14)15)10-4-5-11(17(18)19)12(8-10)20-3/h4-5,8,13H,6-7,9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZBOUBSLDKNBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1N)C2=CC(=C(C=C2)[N+](=O)[O-])OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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